molecular formula C19H19FN4O B2500780 N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1251684-55-5

N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2500780
CAS No.: 1251684-55-5
M. Wt: 338.386
InChI Key: KSWYKYYKRCZXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a fluorobenzyl group, a trimethylpyrazolyl group, and a nicotinamide moiety

Preparation Methods

The synthesis of N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 4-fluorobenzylamine: This can be achieved by the reduction of 4-fluorobenzonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Synthesis of 3,4,5-trimethyl-1H-pyrazole: This can be synthesized by the reaction of acetylacetone with hydrazine hydrate.

    Coupling Reaction: The final step involves the coupling of 4-fluorobenzylamine with 6-chloronicotinamide in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be carried out using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinamide derivatives have shown efficacy.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can be compared with other nicotinamide derivatives, such as:

    Nicotinamide: A simple amide derivative of nicotinic acid, widely known for its role in cellular metabolism.

    Isonicotinamide: An isomer of nicotinamide with similar biological activities.

    Benzyl nicotinamide: A derivative with a benzyl group instead of a fluorobenzyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-12-13(2)23-24(14(12)3)18-9-6-16(11-21-18)19(25)22-10-15-4-7-17(20)8-5-15/h4-9,11H,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWYKYYKRCZXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.